molecular formula C23H19ClN2O2S B2894692 4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291859-30-7

4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2894692
CAS No.: 1291859-30-7
M. Wt: 422.93
InChI Key: OBZZKPYCXVLEPE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a chlorophenyl group, a methoxybenzyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki coupling reaction between a chlorophenyl boronic acid and a brominated thiophene intermediate.

    Attachment of the Pyrrole Moiety: The pyrrole group can be added via a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide by reacting the intermediate with 2-methoxybenzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent. Its structural features suggest it may interact with proteins and nucleic acids in specific ways.

Medicine

The compound is investigated for its potential pharmacological properties. Preliminary studies may explore its activity against certain diseases, its ability to modulate biological pathways, and its pharmacokinetics and toxicity profiles.

Industry

In industrial applications, the compound may be used in the development of advanced materials, such as organic semiconductors or specialty polymers. Its unique electronic properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
  • 4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-sulfonamide
  • 4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-amine

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity highlight its versatility and importance.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-28-20-7-3-2-6-17(20)14-25-23(27)22-21(26-12-4-5-13-26)19(15-29-22)16-8-10-18(24)11-9-16/h2-13,15H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZZKPYCXVLEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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